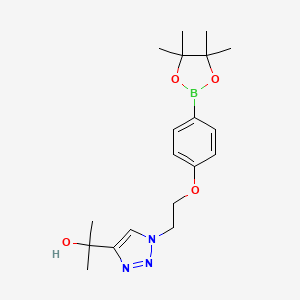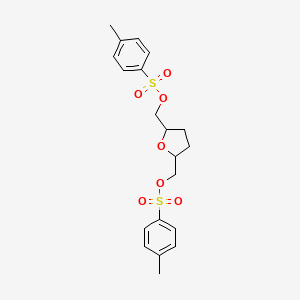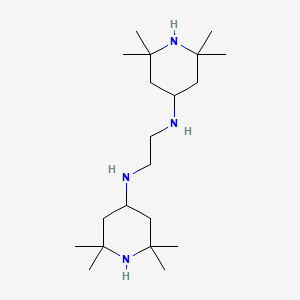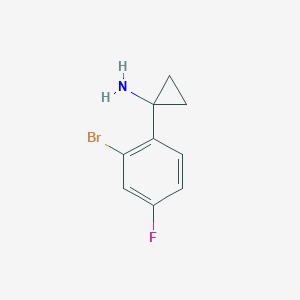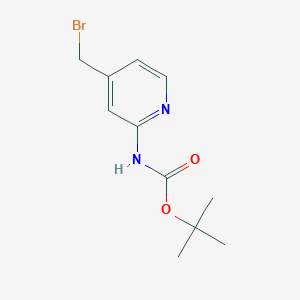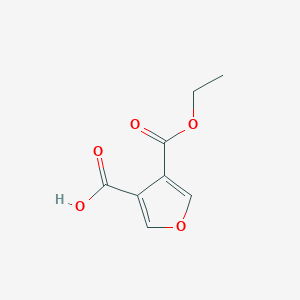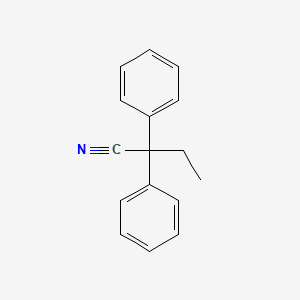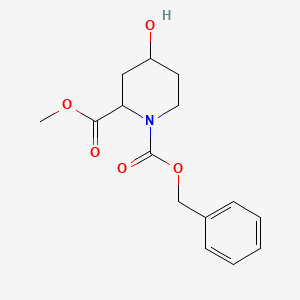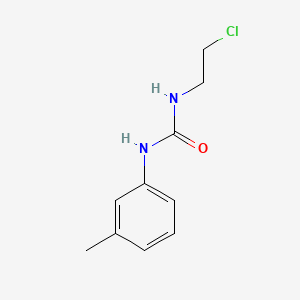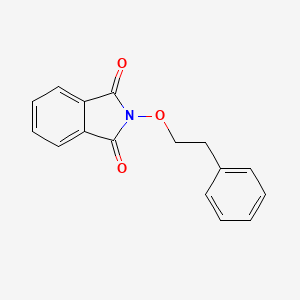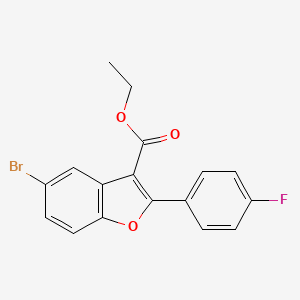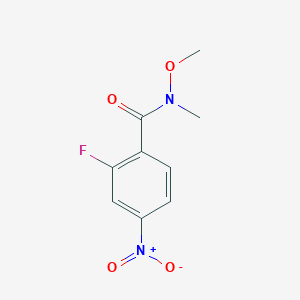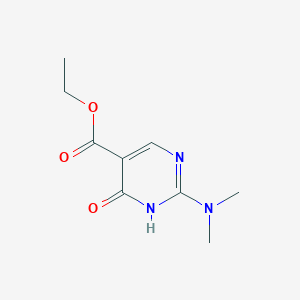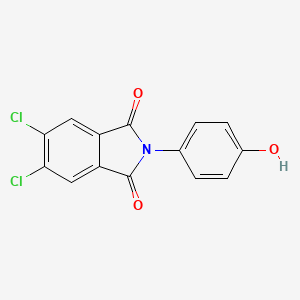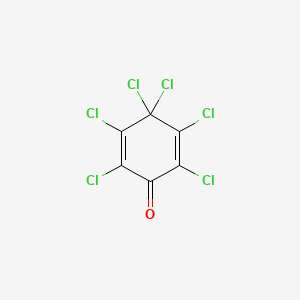
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one is an organochlorine compound with the molecular formula C6Cl6O. It is a yellow to brown crystalline solid and is known for its high chlorine content. This compound is sometimes informally referred to as hexachlorophenol, although it is not a phenol but a ketone .
Preparation Methods
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one can be synthesized through several methods:
Chlorination of Phenol: This is the most common method, where phenol is chlorinated using chlorine gas in the presence of a metal chloride catalyst, such as ferric chloride.
Alkaline Hydrolysis of Polychlorinated Benzenes: This method involves the hydrolysis of polychlorinated benzenes at high temperature and pressure.
Conversion of Diazonium Salts of Chlorinated Anilines: This method involves the conversion of diazonium salts of chlorinated anilines.
Chlorination of Phenolsulfonic Acids and Benzenesulfonic Acids: This method involves the chlorination of phenolsulfonic acids and benzenesulfonic acids followed by the removal of the sulfonic acid group.
Chemical Reactions Analysis
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one undergoes various chemical reactions:
Oxidation: It can be oxidized to form chloranil.
Reduction: Reduction reactions can yield less chlorinated cyclohexadienones.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various substituted products.
Common reagents and conditions used in these reactions include chlorine gas, ferric chloride, and alkaline conditions. Major products formed from these reactions include chloranil and various substituted cyclohexadienones .
Scientific Research Applications
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of hexachloro-2,5-cyclohexadien-1-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, particularly affecting enzymes involved in oxidative stress and detoxification pathways . The compound’s high chlorine content allows it to interact with and disrupt cellular processes, leading to its various biological effects .
Comparison with Similar Compounds
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one can be compared with other similar compounds such as:
Pentachlorophenol: Another chlorinated compound used as a pesticide and disinfectant.
Hexachlorobenzene: A chlorinated aromatic compound used as a fungicide.
Chloranil: A chlorinated quinone used in organic synthesis.
This compound is unique due to its specific structure and high chlorine content, which confer distinct chemical and biological properties .
Properties
CAS No. |
599-52-0 |
|---|---|
Molecular Formula |
C6Cl6O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6Cl6O/c7-1-3(13)2(8)5(10)6(11,12)4(1)9 |
InChI Key |
SLKWROUNLHVIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C(C1=O)Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


